

# Stachyose tetrahydrate chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Stachyose tetrahydrate*

Cat. No.: *B8023824*

[Get Quote](#)

## Stachyose Tetrahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Stachyose tetrahydrate**, a non-digestible tetrasaccharide, is emerging as a significant functional food ingredient and potential therapeutic agent. Composed of two  $\alpha$ -D-galactose units, one  $\alpha$ -D-glucose unit, and one  $\beta$ -D-fructose unit, its primary mechanism of action is centered on its role as a prebiotic. By selectively promoting the proliferation of beneficial gut microbiota, **stachyose tetrahydrate** modulates the host's immune system and metabolic functions, primarily through the production of short-chain fatty acids (SCFAs). This guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, and biological activities of **stachyose tetrahydrate**, with a focus on its impact on gut health and associated signaling pathways.

### Chemical Structure and Identification

Stachyose is a tetrasaccharide with the systematic IUPAC name  $\beta$ -D-Fructofuranosyl O- $\alpha$ -D-galactopyranosyl-(1  $\rightarrow$  6)-O- $\alpha$ -D-galactopyranosyl-(1  $\rightarrow$  6)- $\alpha$ -D-glucopyranoside. It is commonly found in its tetrahydrate form.

Table 1: Chemical Identification of **Stachyose Tetrahydrate**

| Identifier        | Value                                                                                                                                                                                                                                               |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate |
| Molecular Formula | C <sub>24</sub> H <sub>42</sub> O <sub>21</sub> ·4H <sub>2</sub> O                                                                                                                                                                                  |
| CAS Number        | 10094-58-3                                                                                                                                                                                                                                          |

## Physicochemical Properties

The physical and chemical properties of **stachyose tetrahydrate** are crucial for its application in research and product development.

Table 2: Physicochemical Properties of Stachyose and its Tetrahydrate Form

| Property                | Stachyose (Anhydrous)                                                      | Stachyose Tetrahydrate                                           |
|-------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------|
| Molecular Weight        | 666.58 g/mol                                                               | 738.64 g/mol                                                     |
| Melting Point           | 170 °C[1]                                                                  | 95-105 °C                                                        |
| Density                 | 1.84 g/cm <sup>3</sup> (20 °C)[1][2]                                       | Not available                                                    |
| Optical Rotation ([α]D) | +131.3°[1]                                                                 | Not available                                                    |
| Solubility              | - Water: 50 mg/mL (clear, colorless)[1]- DMSO: Soluble- Ethanol: Insoluble | - Water: 100 mg/mL[3]- DMSO: 100 mg/mL[3]- Ethanol: Insoluble[3] |
| Appearance              | White to off-white solid                                                   | White to off-white crystalline powder                            |

## Natural Sources and Extraction

Stachyose is naturally present in a variety of plants, particularly in legumes such as soybeans and green beans. The primary method for its commercial extraction is water extraction, valued for its simplicity and environmental friendliness.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify stachyose in a sample matrix.

Methodology:

- Instrumentation: HPLC system with a refractive index (RI) detector.
- Column: Amino Propyl (NH<sub>2</sub>) Column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
- Mobile Phase: Acetonitrile:Water (70:30, v/v).[4]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30-35°C.[4][5]
- Injection Volume: 10-20 µL.[4][5]
- Standard Preparation: Prepare a stock solution of **stachyose tetrahydrate** in deionized water. Create a series of working standards by diluting the stock solution to concentrations ranging from 0.5 mg/mL to 5.0 mg/mL.[4]
- Sample Preparation:
  - Solid Samples: Weigh approximately 1 g of the homogenized sample, add 20 mL of deionized water, and extract using ultrasonication for 30 minutes. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.[4]
  - Liquid Samples: Dilute the sample with deionized water to bring the expected stachyose concentration within the calibration range and filter through a 0.45 µm syringe filter.[4]

- Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of stachyose in the samples from the calibration curve.[4]



[Click to download full resolution via product page](#)

#### HPLC Quantification Workflow

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

Objective: To determine the concentration of stachyose in biological matrices like plasma.

#### Methodology:

- Instrumentation: LC-MS/MS system.
- Chromatography:
  - Column: Asahipak NH2P-50 4E column with an Asahipak NH2P-50G 4A guard column.[6]
  - Mobile Phase: Acetonitrile:Water (55:45, v/v).[6]
  - Flow Rate: 1 mL/min.[6]
- Mass Spectrometry:
  - Ionization Mode: Negative ion mode.[6]

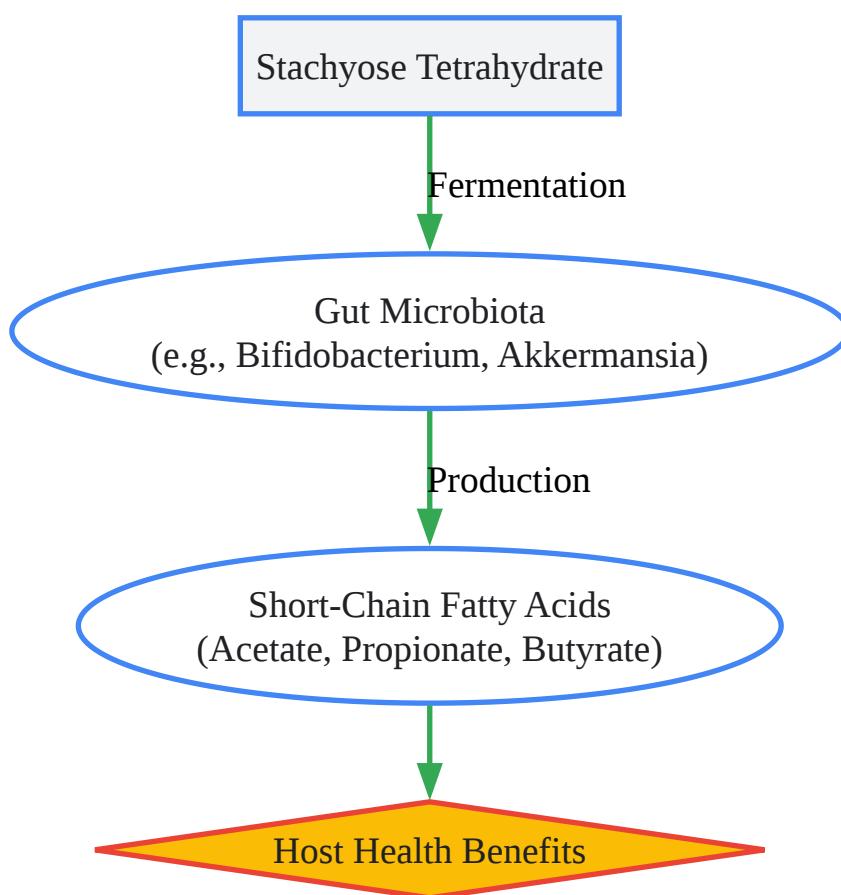
- Detection: Multiple reaction monitoring (MRM).[6]
- MRM Transitions:
  - Stachyose: m/z [M-H]<sup>-</sup> 665.4 → 383.1.[6]
  - Internal Standard (e.g., Nystose): m/z [M-H]<sup>-</sup> 665.5 → 485.0.[6]
- Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of stachyose.

Methodology:

- Instrumentation: NMR Spectrometer (e.g., 600 MHz).[7]
- Solvent: Deuterated water (D<sub>2</sub>O).[7]
- Experiments:
  - 1D NMR: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired to identify the proton and carbon environments.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): To establish proton-proton couplings within each monosaccharide residue.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[7]
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.


- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing further confirmation of the glycosidic linkages and the overall 3D structure.

## Biological Activity and Signaling Pathways

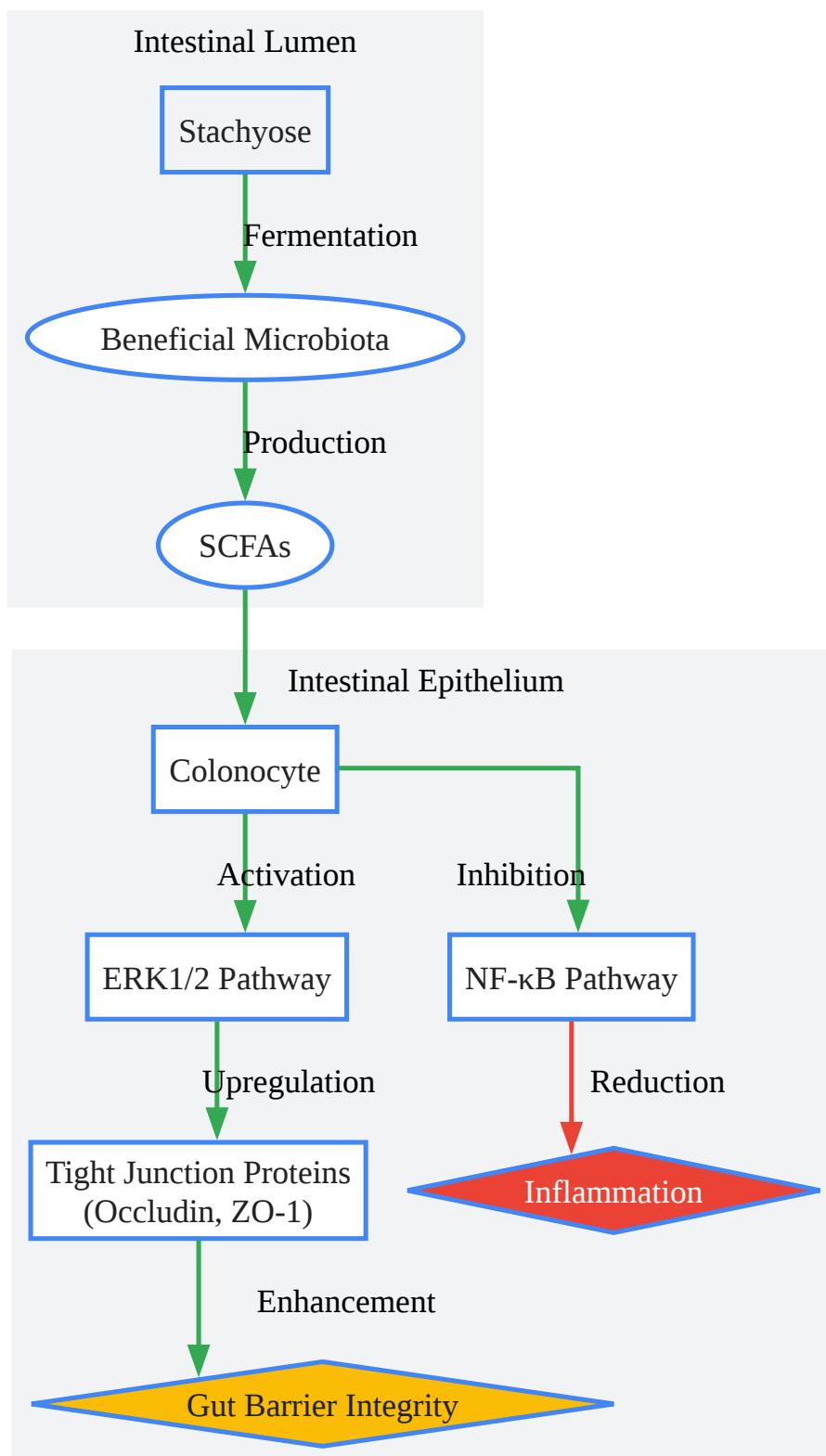
The primary biological function of **stachyose tetrahydrate** is its prebiotic activity. Being indigestible by human enzymes, it reaches the colon intact where it is fermented by beneficial gut bacteria.

## Prebiotic Mechanism and SCFA Production

Stachyose selectively stimulates the growth of probiotic bacteria such as *Bifidobacterium* and *Akkermansia*. This fermentation process leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.



[Click to download full resolution via product page](#)


Prebiotic action of stachyose.

## Modulation of Host Signaling Pathways

SCFAs produced from stachyose fermentation act as signaling molecules that influence various host physiological processes, particularly gut barrier function and inflammation.

**Gut Barrier Integrity:** SCFAs, especially butyrate, serve as an energy source for colonocytes and enhance the integrity of the intestinal barrier. They upregulate the expression of tight junction proteins such as occludin and ZO-1. This is potentially mediated through the activation of signaling pathways like ERK1/2 and the inhibition of pathways that promote inflammation, such as NF-κB and MAPK.[8][9]

**Anti-inflammatory Effects:** SCFAs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production. They can also modulate the activity of immune cells.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. STACHYOSE | 470-55-3 [chemicalbook.com]
- 2. stachyose hydrate from stachys tuberifera [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A LC-MS/MS method for the determination of stachyose in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stachyose | C24H42O21 | CID 439531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancing gut barrier integrity: Upregulation of tight junction proteins by chitosan oligosaccharide through the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tight Junction Proteins at the Crossroads of Inflammation, Barrier Function, and Disease Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stachyose tetrahydrate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8023824#stachyose-tetrahydrate-chemical-structure-and-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)